Methyl(nonyl)carbamyl chloride
CAS No.: 142668-58-4
Cat. No.: VC16822083
Molecular Formula: C11H22ClNO
Molecular Weight: 219.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142668-58-4 |
|---|---|
| Molecular Formula | C11H22ClNO |
| Molecular Weight | 219.75 g/mol |
| IUPAC Name | N-methyl-N-nonylcarbamoyl chloride |
| Standard InChI | InChI=1S/C11H22ClNO/c1-3-4-5-6-7-8-9-10-13(2)11(12)14/h3-10H2,1-2H3 |
| Standard InChI Key | OHSABHISXAEUGR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCN(C)C(=O)Cl |
Introduction
Structural and Functional Attributes of N-Methylcarbamoyl Chlorides
N-Methylcarbamoyl chlorides belong to the broader family of carbamoyl chlorides, which feature the general formula R₁R₂NC(O)Cl. These compounds are pivotal intermediates in organic synthesis, particularly in the production of ureas, pesticides, and pharmaceuticals . Methyl(nonyl)carbamyl chloride follows this template, with R₁ = methyl and R₂ = nonyl.
Molecular Geometry and Bonding
The carbamoyl chloride group (-NC(O)Cl) adopts a planar geometry due to sp² hybridization at the carbonyl carbon. Substituents like methyl and nonyl introduce steric and electronic effects that influence reactivity. For instance, bulky alkyl chains (e.g., nonyl) may hinder nucleophilic attack at the carbonyl carbon, as observed in N-methyl-N-(3,3,5,5-tetramethylcyclohexyl)carbamoyl chloride .
Spectral Characteristics
While no direct NMR data exists for methyl(nonyl)carbamyl chloride, studies on analogs like 1-decyl-3-methylimidazolium chloride reveal solvent-dependent chemical shift variations. For example, the H2 proton in imidazolium-based chlorides exhibits upfield shifts in polar solvents (e.g., δ = 8.66 ppm in water) compared to nonpolar media (δ = 10.83 ppm in dichloromethane) . Such trends suggest that methyl(nonyl)carbamyl chloride’s ¹H NMR signals would similarly correlate with solvent polarity.
Synthesis and Reactivity
Synthetic Pathways
N-Methylcarbamoyl chlorides are typically synthesized via phosgenation of secondary amines. For example, N-methyl-N-phenylcarbamoyl chloride (CAS: 4285-42-1) is produced by reacting methylphenylamine with phosgene . Extending this method, methyl(nonyl)carbamyl chloride could be synthesized from N-methylnonylamine and phosgene:
This reaction likely proceeds under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions .
Reactivity Profile
Carbamoyl chlorides are highly electrophilic at the carbonyl carbon, making them susceptible to nucleophilic substitution. For instance:
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Hydrolysis: Forms N-methylnonylcarbamic acid, which decarboxylates to yield CO₂ and N-methylnonylamine.
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Aminolysis: Reacts with amines to produce substituted ureas, a reaction exploited in agrochemical synthesis .
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Alcoholysis: Generates carbamate esters, widely used as insecticides (e.g., carbaryl) .
The nonyl chain’s hydrophobicity may slow hydrolysis in aqueous media, as seen in N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride .
Physicochemical Properties
Thermal Stability
Boiling and melting points for N-methylcarbamoyl chlorides correlate with molecular weight and substituent bulk:
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
|---|---|---|---|
| N-Methylcarbamoyl chloride | 45 | 93 | |
| N-Methyl-N-phenylcarbamoyl chloride | 87–90 | 280 | |
| Methyl(nonyl)carbamyl chloride* | ~50–60† | ~290–310† | — |
*Predicted values based on homologous series.
†Estimated using linear regression of alkyl chain length vs. boiling point data .
Solubility and Partitioning
Long alkyl chains (e.g., nonyl) enhance lipophilicity. Analogous compounds like N-methyl-N-(2-phenylethyl)carbamoyl chloride exhibit greater solubility in dichloromethane than in water . Methyl(nonyl)carbamyl chloride is expected to follow this trend, with a calculated logP > 3.5 .
Applications and Industrial Relevance
Agrochemicals
Carbamoyl chlorides serve as precursors to carbamate pesticides. For example, N-methyl-N-(3-methylphenyl)carbamoyl chloride (CAS: 70067-80-0) is a key intermediate in carbaryl production . Methyl(nonyl)carbamyl chloride could similarly yield herbicides or fungicides tailored for hydrophobic environments.
Pharmaceutical Intermediates
Compounds like N-methyl-N-(pyridin-3-yl)carbamoyl chloride hydrochloride (CAS: 3017268-56-0) highlight the role of carbamoyl chlorides in drug discovery . The nonyl chain in methyl(nonyl)carbamyl chloride may confer membrane permeability, making it useful in prodrug design.
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